molecular formula C27H34N2O3 B15087426 N-(2,3-dimethylphenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(2,3-dimethylphenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B15087426
M. Wt: 434.6 g/mol
InChI Key: MMCJQDMZPQZEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core, a nonyl chain, and a carboxamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate in the presence of a base to form the corresponding β-keto ester. This intermediate is then cyclized to form the quinoline core. The nonyl chain is introduced through a Friedel-Crafts alkylation reaction, and the final carboxamide group is formed through an amidation reaction with the appropriate amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-hydroxy-1-nonyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Properties

Molecular Formula

C27H34N2O3

Molecular Weight

434.6 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4-hydroxy-1-nonyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C27H34N2O3/c1-4-5-6-7-8-9-12-18-29-23-17-11-10-15-21(23)25(30)24(27(29)32)26(31)28-22-16-13-14-19(2)20(22)3/h10-11,13-17,30H,4-9,12,18H2,1-3H3,(H,28,31)

InChI Key

MMCJQDMZPQZEQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC(=C3C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.